Spirapril hydrochloride
Overview
Description
Spirapril hydrochloride is the hydrochloride salt form of spirapril, a prodrug and non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . Spirapril is used clinically for its antihypertensive activity, lowering total peripheral vascular resistance and blood pressure, and slightly increasing cardiac output and stroke volume .
Molecular Structure Analysis
The molecular formula of this compound is C22H31ClN2O5S2 . The molecular weight is 503.07 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 503.1 g/mol, a molecular formula of C22H31ClN2O5S2, and an InChIKey of CLDOLNORSLLQDI-OOAIBONUSA-N .Scientific Research Applications
Antihypertensive Activity and ACE Inhibition : Spirapril hydrochloride is known for its antihypertensive properties, primarily through the inhibition of Angiotensin-Converting Enzyme (ACE), leading to vasodilation and increased water outflow ("this compound," 2020)(Definitions, 2020).
Treatment of Hypertension in Obstructive Sleep Apnea : It was found to be effective in decreasing systolic and diastolic blood pressure in hypertensive patients with obstructive sleep apnea (Pelttari, Rauhala, & Kantola, 1994)(Pelttari, Rauhala, & Kantola, 1994).
Structural Importance in Research : Its molecules adopt a trans conformation along the amide bond, making it structurally significant (Xu, Wahle, Stowell, & Byrn, 1997)(Xu, Wahle, Stowell, & Byrn, 1997).
ACE Inhibitor Evaluation : Spirapril was selected for clinical evaluation as an antihypertensive agent due to its potent and sustained activity in angiotensin converting enzyme inhibition (Smith et al., 1989)(Smith et al., 1989).
Renal Function Preservation in Hypertensive Patients : Spirapril preserves renal function, lowers renal vascular resistance, and decreases urinary albumin excretion in essential hypertensive patients (Reams, Lau, Knaus, & Bauer, 1993)(Reams, Lau, Knaus, & Bauer, 1993).
Treatment for Mild-to-Moderate Hypertension : It is effective and safe for treating mild-to-moderate hypertension at doses of 6-24 mg/day (Hayduk & Kraul, 1999)(Hayduk & Kraul, 1999).
Alternative Treatment for Chronic Congestive Heart Failure : this compound may be an effective alternative to enalapril in treating patients with chronic congestive heart failure (Widimský, Uhlír, Kremer, & Jerie, 1995)(Widimský, Uhlír, Kremer, & Jerie, 1995).
Improvement in Left Ventricular Diastolic Function : Spirapril lowers atrial to early ratio within four weeks in patients with mild to moderate essential hypertension, improving left ventricular diastolic function (Petersen et al., 1996)(Petersen et al., 1996).
Mechanism of Action
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, a potent vasoconstrictor, and an inducer of aldosterone . This results in decreased aldosterone secretion, leading to less sodium reabsorption, and a decrease in vasoconstriction .
Pharmacokinetics
Spirapril is a prodrug that is converted to the active metabolite spiraprilat after administration . The pharmacokinetics of spirapril were found to be linear within the dose range of 6-50 mg . Spirapril has a bioavailability of 50% . It is eliminated both by renal and hepatic routes .
Result of Action
The overall result of spirapril’s action is a decrease in blood pressure . This is achieved through the combined effects of decreased sodium reabsorption (due to reduced aldosterone secretion) and decreased vasoconstriction (due to reduced angiotensin II levels) .
Action Environment
The action of spirapril can be influenced by various environmental factors. For instance, in elderly patients, plasma concentrations of both spirapril and spiraprilat were increased by 30% . Similarly, in patients with impaired liver function, plasma concentrations of spiraprilat were reduced by 30% . In patients with severe renal impairment, spiraprilat concentrations were significantly increased by a factor of 3-4 .
properties
IUPAC Name |
(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDOLNORSLLQDI-OOAIBONUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044272 | |
Record name | Spirapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94841-17-5 | |
Record name | Spirapril hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094841175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spirapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[(2S)-2-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl] amino]propanoyl]-1,4-dithiaspiro [4.4]nonane-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIRAPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC25LM897 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.